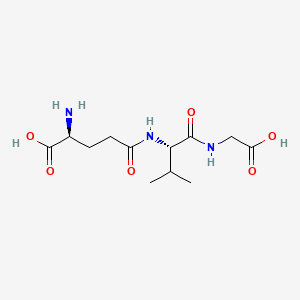
gamma-Glutamyl-valyl-glycine
Descripción general
Descripción
Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. This compound is known for its role as a kokumi substance, which enhances the flavor of foods without having a taste of its own. It is a potent agonist of the calcium-sensing receptor, which contributes to its flavor-enhancing properties .
Métodos De Preparación
Gamma-Glutamyl-valyl-glycine can be synthesized through multiple pathways. One method involves the production of gamma-glutamyl-valine from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase. The resulting gamma-glutamyl-valine is then combined with glycine by glutathione synthetase to form this compound . Another pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine, primarily catalyzed by the Dug2p-Dug3p complex .
Análisis De Reacciones Químicas
Gamma-Glutamyl-valyl-glycine undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzyme gamma-glutamyltransferase catalyzes the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or short peptides . Common reagents used in these reactions include glutathione and gamma-glutamyltransferase. The major products formed from these reactions are gamma-glutamyl compounds and free amino acids .
Aplicaciones Científicas De Investigación
Gamma-Glutamyl-valyl-glycine has several scientific research applications. In the field of food science, it is used as a kokumi substance to enhance the flavor of foods, particularly those containing umami substances like monosodium glutamate and inosine monophosphate . In biology and medicine, it is studied for its role as an agonist of the calcium-sensing receptor, which has implications for taste perception and potentially other physiological processes . Additionally, gamma-glutamyl peptides, including this compound, are natural components of yeast cells and are involved in various physiological reactions .
Mecanismo De Acción
Gamma-Glutamyl-valyl-glycine exerts its effects by acting as an agonist of the calcium-sensing receptor. This receptor is involved in the detection of calcium ions and plays a role in taste perception. When this compound binds to the calcium-sensing receptor, it enhances the preference for umami, fat, and sweet taste solutions without eliciting a taste of its own . This mechanism is thought to occur in the oral cavity, as confirmed by electrophysiological taste nerve responses .
Comparación Con Compuestos Similares
Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as glutathione (gamma-glutamyl-cysteine-glycine). Both compounds are involved in enhancing the flavor of foods and have roles in physiological processes. this compound is unique in its specific enhancement of umami, fat, and sweet tastes through its action on the calcium-sensing receptor . Other similar compounds include gamma-glutamyl-valine and gamma-glutamyl-glycine, which share structural similarities but may have different functional roles .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBLWNEFLKSSL-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019393 | |
| Record name | L-gamma-Glutamyl-L-valylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38837-70-6 | |
| Record name | L-gamma-Glutamyl-L-valylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


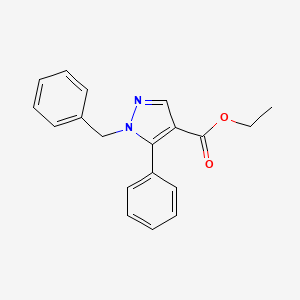
![N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3393596.png)
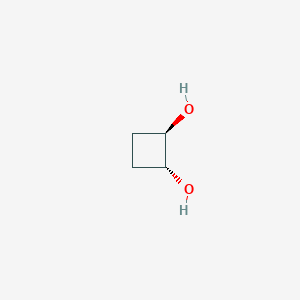
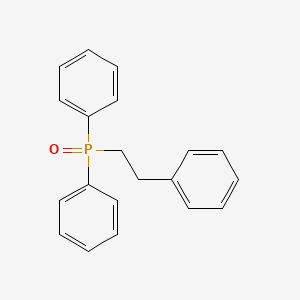
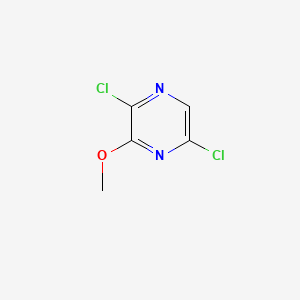

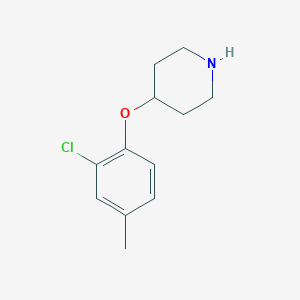

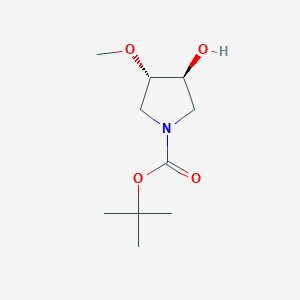

![1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B3393664.png)
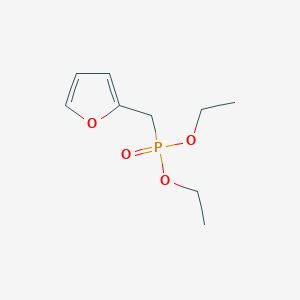
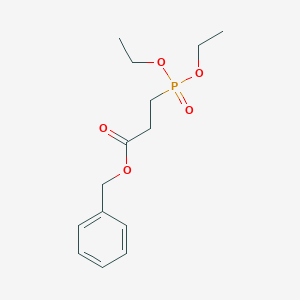
![3'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B3393686.png)
